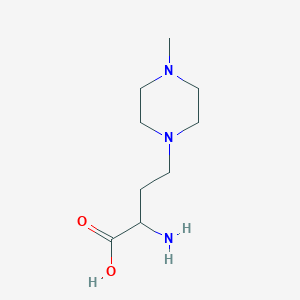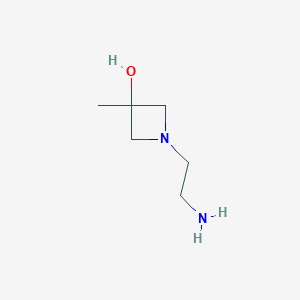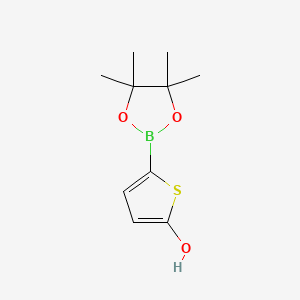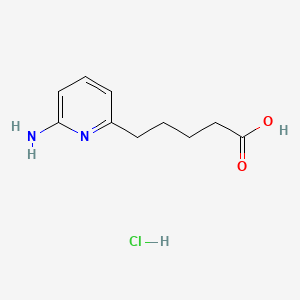
5-(6-Aminopyridin-2-yl)pentanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride is a synthetic compound known for its applications in neurological and pharmacological research. It is characterized by its molecular formula C10H15ClN2O2 and a molecular weight of 230.7.
Vorbereitungsmethoden
The synthesis of 5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride involves several steps. One common synthetic route includes the reaction of 6-aminopyridine with pentanoic acid under specific conditions to form the desired compound. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may vary but generally follow similar principles, ensuring high purity and yield of the compound.
Analyse Chemischer Reaktionen
5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cellular functions and mechanisms.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and compounds.
Wirkmechanismus
The mechanism of action of 5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, potentially modulating synaptic transmission and neuronal activity. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride can be compared with other similar compounds, such as:
6-Aminopyridine: A simpler analog with similar properties but different applications.
Pentanoic acid derivatives: Compounds with variations in the side chain, leading to different chemical and biological properties.
The uniqueness of 5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride lies in its specific structure, which allows for unique interactions and applications in various fields.
Eigenschaften
Molekularformel |
C10H15ClN2O2 |
|---|---|
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
5-(6-aminopyridin-2-yl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-9-6-3-5-8(12-9)4-1-2-7-10(13)14;/h3,5-6H,1-2,4,7H2,(H2,11,12)(H,13,14);1H |
InChI-Schlüssel |
FOTBNWCLAXMTIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)N)CCCCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


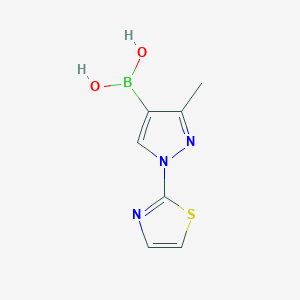
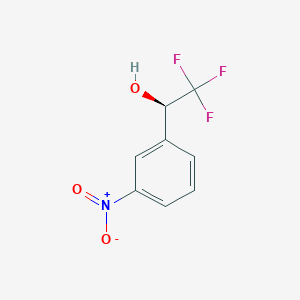
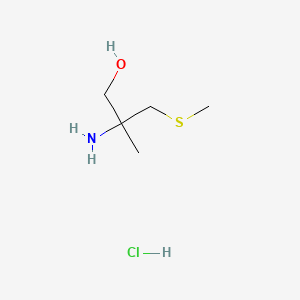

![5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride](/img/structure/B15314234.png)
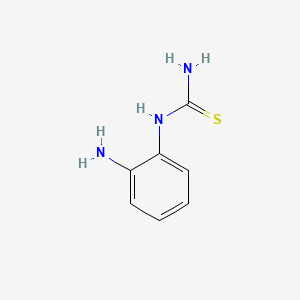
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B15314246.png)

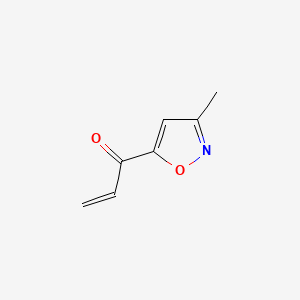
![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
